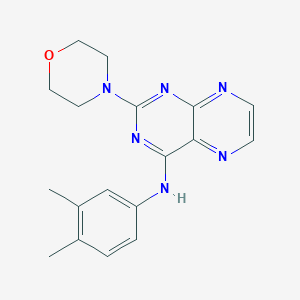

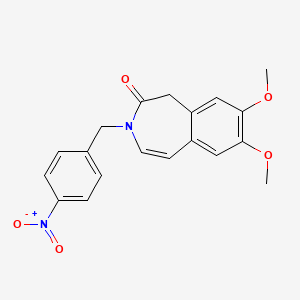

(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethylphenyl)(2-morpholin-4-ylpteridin-4-yl)amine, commonly known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPP is a synthetic compound that belongs to the class of pteridine derivatives. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Photophysical Properties of Borondipyrromethene Analogues

- Study Overview : Research on borondipyrromethene (BODIPY) analogues, including those with morpholine groups, has shown that these compounds exhibit varying fluorescence quantum yields and lifetimes depending on solvent polarity and the electron withdrawing strength of substituents. This indicates potential applications in the development of fluorescent probes and materials with tunable photophysical properties (Qin et al., 2005).

Synthesis and Characterization of Cobalt(III) Complexes

- Study Overview : The synthesis and characterization of Co(III) complexes with morpholine and other amines have been explored, demonstrating the structural diversity and potential for application in coordination chemistry and catalysis (Amirnasr et al., 2001).

Domino Reactions for Synthesizing Dihydrothiophenes or Spirocyclic Compounds

- Study Overview : The domino reactions involving 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes in the presence of organic amines, including morpholine, highlight a synthetic strategy for creating complex heterocyclic structures, which could have applications in pharmaceuticals and agrochemicals (Sun et al., 2009).

Aromatic Nucleophilic Substitution in Ionic Liquids

- Study Overview : The study of nucleophilic aromatic substitution reactions of nitrothiophenes with amines, including morpholine, in ionic liquids, reveals insights into reaction mechanisms and solvent effects, suggesting applications in green chemistry and organic synthesis (D’Anna et al., 2006).

Synthesis of Novel Pyrimidin-Amines

- Study Overview : Research on synthesizing novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines uncovers potential applications in drug discovery, highlighting the importance of structural modification in developing new therapeutic agents (Thanusu et al., 2010).

Microwave-Assisted Synthesis of Mannich Bases

- Study Overview : The efficient microwave-assisted synthesis of Mannich bases involving morpholine suggests advancements in synthetic methodologies that could streamline the production of bioactive compounds and pharmaceutical intermediates (Aljohani et al., 2019).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12-3-4-14(11-13(12)2)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXZEYRDBYEEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)

![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)

![2-cyclopentyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2727541.png)

![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)

![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)